N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BMS-986165, is a novel, orally available small molecule inhibitor of the TYK2 kinase. TYK2 is a Janus kinase involved in the signaling of multiple cytokines, including IL-12, IL-23, and type I interferons, which play a critical role in the pathogenesis of autoimmune diseases and inflammatory disorders. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various autoimmune diseases.
Mechanism of Action
BMS-986165 is a selective inhibitor of TYK2 kinase, which plays a critical role in the signaling of multiple cytokines involved in the pathogenesis of autoimmune diseases and inflammatory disorders. By inhibiting TYK2, BMS-986165 blocks the downstream signaling of cytokines such as IL-12, IL-23, and type I interferons, which are known to promote inflammation and autoimmunity.
Biochemical and physiological effects:
In preclinical studies, BMS-986165 has been shown to reduce inflammation and disease activity in animal models of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and lupus. The compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In addition, BMS-986165 has been shown to have a favorable safety profile and pharmacokinetic properties in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the advantages of BMS-986165 is its selectivity for TYK2 kinase, which reduces the risk of off-target effects and toxicity. Another advantage is its oral bioavailability, which allows for convenient dosing in preclinical studies and clinical trials. However, one limitation of BMS-986165 is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for the development of BMS-986165. One direction is the evaluation of its efficacy and safety in clinical trials for the treatment of various autoimmune diseases and inflammatory disorders. Another direction is the investigation of its potential combination therapy with other targeted therapies or immunomodulatory agents. Additionally, further studies are needed to elucidate the mechanism of action and pharmacological properties of BMS-986165, as well as its potential applications in other disease areas.
Scientific Research Applications
BMS-986165 has been extensively studied in vitro and in vivo for its potential therapeutic applications in various autoimmune diseases and inflammatory disorders. In preclinical studies, BMS-986165 has demonstrated efficacy in animal models of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and lupus. The compound has also shown a favorable safety profile and pharmacokinetic properties in preclinical studies.
properties
IUPAC Name |
N-butan-2-yl-2-(2-methoxy-N-methylsulfonylanilino)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-5-11(2)15-14(17)10-16(21(4,18)19)12-8-6-7-9-13(12)20-3/h6-9,11H,5,10H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXRHAWYMXCKBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.